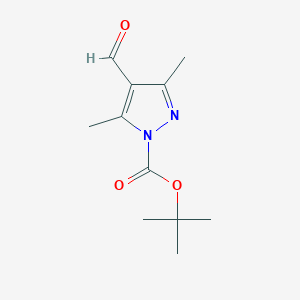
N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide
Overview
Description
N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is an organic compound with the molecular formula C16H10N2O4. It is a derivative of naphthalenetetracarboxylic diimide, characterized by the presence of two methyl groups attached to the nitrogen atoms. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of naphthalenediimides (ndis), which are often used in supramolecular chemistry due to their ability to form charge-transfer complexes .
Mode of Action
N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is redox-active, forming stable radical anions near -1.10 V vs. Fc/Fc+ . Its ability to accept electrons reflects the presence of an extended conjugated ring system and the electron-withdrawing groups (carbonyl centers) . This compound can interact with other molecules via hydrogen bonding .
Biochemical Pathways
Due to its planar structure and electron-acceptor properties, ndis can intercalate into dna .
Result of Action
It’s known that ndis are suitable for the fabrication of soft electronic devices due to their planar structure and electron-acceptor properties .
Action Environment
It’s known that the properties of ndis can be tuned by modifying their molecular structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide can be synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride and methylamine. The reaction typically involves heating the dianhydride with methylamine in a suitable solvent under controlled conditions to form the desired diimide .
Industrial Production Methods
Industrial production of N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenetetracarboxylic derivatives.
Reduction: It can be reduced to form naphthalenetetracarboxylic dihydrodiimide.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various naphthalenetetracarboxylic derivatives, which can be further utilized in different applications .
Scientific Research Applications
N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s ability to intercalate into DNA makes it useful in studying DNA interactions and developing DNA-based technologies.
Industry: The compound is used in the production of organic semiconductors, photovoltaic cells, and other electronic devices
Comparison with Similar Compounds
Similar Compounds
Naphthalenetetracarboxylic diimide: The parent compound without the methyl groups.
Naphthalenetetracarboxylic dianhydride: The precursor used in the synthesis of the diimide.
Other naphthalenediimides: Compounds with different substituents on the nitrogen atoms.
Uniqueness
N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is unique due to its specific electronic properties and stability, which are enhanced by the presence of the methyl groups. These properties make it particularly valuable in the development of advanced materials and electronic devices .
Properties
IUPAC Name |
6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c1-17-13(19)7-3-5-9-12-10(16(22)18(2)15(9)21)6-4-8(11(7)12)14(17)20/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERUHHWVLZNKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376218 | |
| Record name | 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20958-66-1 | |
| Record name | 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Bromo-1-(5-bromo-3-benzo[b]thienyl)ethanone](/img/structure/B1596850.png)

![4-[2-(4-Nitrophenyl)ethyl]morpholine](/img/structure/B1596853.png)




